molecular formula C15H18FN3O B2441172 4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine CAS No. 1007029-88-0

4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine

Cat. No. B2441172
CAS RN: 1007029-88-0
M. Wt: 275.327
InChI Key: AJRYPBJFAMIIPG-UHFFFAOYSA-N
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Description

The compound “4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is further substituted with a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a morpholine ring and a pyrazole ring, both of which are common structures in medicinal chemistry . The fluorophenyl group is a common substituent that can enhance the biological activity of the compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the morpholine and pyrazole rings, as well as the fluorophenyl group. The nitrogen atoms in the rings and the fluorine atom in the fluorophenyl group are likely sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine and pyrazole rings, as well as the fluorophenyl group, would likely impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Mamatha S.V et al. (2019) synthesized a similar compound, focusing on its crystal structure and biological activity. Their work included detailed characterization using NMR, IR, and Mass spectral studies.
  • Another research by Wan-Sin Loh et al. (2013) involved the synthesis of pyrazole compounds with fluorophenyl groups, characterizing their structures via X-ray single crystal structure determination.

Biological Activity

  • The compound synthesized by Mamatha S.V et al. showed remarkable anti-tuberculosis activity and superior anti-microbial activity. This indicates its potential in developing treatments for bacterial infections.
  • In the context of cancer research, Zhi-hua Tang and W. Fu (2018) synthesized a derivative with notable inhibition effects on various cancer cell lines.
  • The research by Raquib Alam et al. (2016) on pyrazole derivatives, including similar compounds, revealed significant topoisomerase IIα inhibitory activity and cytotoxicity against various cancer cell lines.
  • Another study by Sabine Kuettel et al. (2007) showed that derivatives of this compound exhibited moderate to very good activity against various parasitic strains, including Trypanosoma and Leishmania donovani.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Given the diverse biological activities of compounds with similar structures, this compound could be a promising candidate for further study in drug discovery . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in biological models .

properties

IUPAC Name

4-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c16-14-3-1-12(2-4-14)15-13(11-17-18-15)5-6-19-7-9-20-10-8-19/h1-4,11H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRYPBJFAMIIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine

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